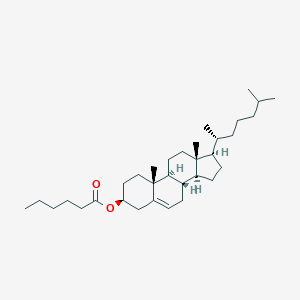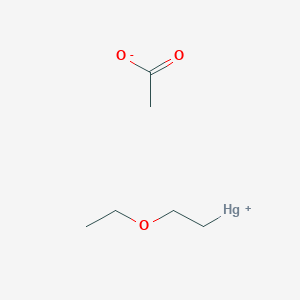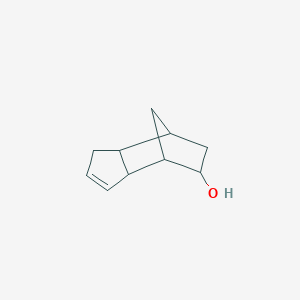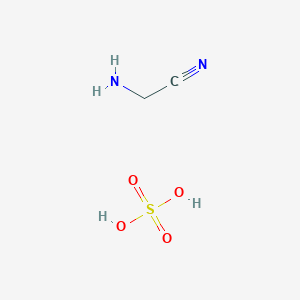![molecular formula C42H18 B086863 Hexabenzo[bc,ef,hi,kl,no,qr]coronene CAS No. 190-24-9](/img/structure/B86863.png)
Hexabenzo[bc,ef,hi,kl,no,qr]coronene
Descripción general
Descripción
Hexabenzo[bc,ef,hi,kl,no,qr]coronene is a polycyclic aromatic hydrocarbon with the molecular formula C₄₂H₁₈. It consists of a central coronene molecule with an additional benzene ring fused between each adjacent pair of rings around the periphery
Aplicaciones Científicas De Investigación
Hexabenzo[bc,ef,hi,kl,no,qr]coronene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biomolecules and potential as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug design and delivery systems.
Mecanismo De Acción
Target of Action
Hexabenzo[bc,ef,hi,kl,no,qr]coronene, commonly referred to as Hexabenzocoronene, is a polycyclic aromatic hydrocarbon (PAH) composed of a coronene core with six additional benzene rings . It primarily targets organic materials, where it is used as an intermediate . It has also been shown to interact with amino functionalized polysiloxanes .
Mode of Action
Hexabenzocoronene interacts with its targets through complexation, a process where molecules combine to form a complex . For instance, a carboxylate functionalized hexabenzocoronene can complex with an amino functionalized polysiloxane to form a polymeric complex .
Biochemical Pathways
It’s known that the compound can form highly ordered discotic columnar liquid crystalline structures . These structures could potentially influence various biochemical pathways, particularly those involving cell signaling and communication.
Result of Action
The primary result of Hexabenzocoronene’s action is the formation of highly ordered discotic columnar liquid crystalline structures . These structures have a high aspect ratio and electrical conductivity, making them ideal electron transport materials . They can be used in the fabrication of optoelectronic devices .
Action Environment
The action of Hexabenzocoronene can be influenced by various environmental factors. For instance, the formation of its liquid crystalline structures can be affected by temperature and the presence of other molecules . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and the presence of oxidizing or reducing agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexabenzo[bc,ef,hi,kl,no,qr]coronene can be synthesized through a series of organic reactions. One common method involves the Aldol condensation of dibenzyl ketone with a benzil derivative to form a substituted cyclopentadienone. This intermediate undergoes a Diels–Alder reaction with an alkyne, followed by the expulsion of carbon monoxide to yield hexaphenylbenzene. The final step involves oxidative electrocyclic reactions and aromatization using iron (III) chloride in nitromethane .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Hexabenzo[bc,ef,hi,kl,no,qr]coronene undergoes various chemical reactions, including:
Oxidation: Using reagents like iron (III) chloride.
Reduction: Though less common, reduction reactions can be performed under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the peripheral benzene rings.
Common Reagents and Conditions:
Oxidation: Iron (III) chloride in nitromethane.
Substitution: Various electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include oxidized derivatives and substituted this compound compounds .
Comparación Con Compuestos Similares
Hexabenzo[bc,ef,hi,kl,no,qr]coronene is unique due to its highly symmetrical structure and extensive conjugation. Similar compounds include:
Hexa-peri-hexabenzocoronene: Another polycyclic aromatic hydrocarbon with a similar structure but different electronic properties.
Hexa-cata-hexabenzocoronene: A less common isomer with distinct chemical behavior
These compounds share some structural similarities but differ in their electronic properties and reactivity, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1(42),2,4(41),5,7,9(14),10,12,15,17,19,21,23,25,27,29,31(36),32,34,37,39-henicosaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H18/c1-7-19-21-9-2-11-23-25-13-4-15-27-29-17-6-18-30-28-16-5-14-26-24-12-3-10-22-20(8-1)31(19)37-38(32(21)23)40(34(25)27)42(36(29)30)41(35(26)28)39(37)33(22)24/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJZBYVRLJZOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC=C4C3=C5C6=C2C(=C1)C7=C8C6=C9C1=C(C8=CC=C7)C=CC=C1C1=CC=CC2=C1C9=C5C1=C4C=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172446 | |
| Record name | Hexabenzocoronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190-24-9 | |
| Record name | Hexabenzo[bc,ef,hi,kl,no,qr]coronene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexabenzocoronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC91579 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexabenzocoronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXABENZOCORONENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TZ95D8GP4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















